4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one
Description
Chemical Identity and IUPAC Nomenclature
4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g]benzopyran-5-one is a polycyclic aromatic compound characterized by a fused furobenzopyranone scaffold. Its IUPAC name systematically describes the core structure: a benzopyran-5-one system (a bicyclic structure comprising a benzene ring fused to a pyran-5-one) with a furan ring attached at the [3,2-g] position. The substituents include methoxy groups at positions 4 and 9, and a methoxymethyl group at position 7.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄O₆ |
| Molecular Weight | 290.27 g/mol |
| CAS Registry Number | 76301-18-3 |
| InChIKey | DFMAXQKDIGCMTL-UHFFFAOYSA-N |
The compound’s InChIKey, a hashed version of its International Chemical Identifier (InChI), ensures precise database retrieval and distinguishes it from structural isomers.
Structural Classification Within Benzopyran Derivatives
This molecule belongs to the furochromone subclass of benzopyran derivatives, distinguished by the fusion of a furan ring (a five-membered oxygen-containing heterocycle) to the benzopyran core. Specifically, the furan ring is annelated at the [3,2-g] position of the benzopyranone system, creating a tricyclic framework.
Notable structural features include:
- Methoxy Substituents : The 4- and 9-methoxy groups donate electron density to the aromatic system, influencing reactivity and intermolecular interactions.
- Methoxymethyl Branch : The 7-(methoxymethyl) group introduces steric bulk and potential hydrogen-bonding sites, impacting solubility and biological recognition.
Comparative analysis with simpler benzopyrans, such as coumarin (a 2H-chromen-2-one), highlights the increased complexity conferred by the fused furan ring and multiple alkoxy substituents.
Historical Context of Furobenzopyranone Discovery
The discovery of furobenzopyranones traces to mid-20th-century phytochemical studies of Apiaceae family plants, including genera such as Pimpinella and Ammi. Early isolations relied on solvent extraction (e.g., ethyl acetate, methanol) followed by chromatographic purification.
4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g]benzopyran-5-one was first characterized in the 1980s during investigations into bioactive plant metabolites. Its structural elucidation employed techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which resolved the substitution pattern and confirmed the tricyclic framework. Synthetic efforts emerged later, focusing on biomimetic routes to replicate its natural biosynthetic pathway, which likely involves oxidative coupling of phenylpropanoid precursors.
Properties
CAS No. |
76301-18-3 |
|---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
4,9-dimethoxy-7-(methoxymethyl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C15H14O6/c1-17-7-8-6-10(16)11-12(18-2)9-4-5-20-13(9)15(19-3)14(11)21-8/h4-6H,7H2,1-3H3 |
InChI Key |
MKGVGXMLFRTXCA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Methyl to Hydroxymethyl Oxidation
The conversion of a C-7 methyl group to hydroxymethyl is a critical step in methoxymethyl formation. Oxidizing agents such as selenium dioxide (SeO₂) or tert-butyl hydroperoxide (TBHP) in dichloromethane have been used for similar transformations in furochromones. For example, visnagen (4-methoxy-7-methylfuro[3,2-g]chromen-5-one) was oxidized to its hydroxymethyl derivative before further functionalization. Successful oxidation would enable subsequent alkylation with methyl iodide, as described in Section 2.1.
Protective Group Chemistry
Temporary protection of the hydroxymethyl group may be necessary to prevent side reactions during synthesis. Trimethylsilyl (TMS) or acetyl (Ac) protecting groups could be employed, though methoxymethyl itself acts as a stable ether. Studies on khellin derivatives have utilized methoxymethyl ethers as protective groups in multi-step syntheses, highlighting their compatibility with furochromone chemistry.
Heterocyclic Ring Formation and Annulation
The furo[3,2-g]chromen-5-one system is typically constructed via cyclocondensation of substituted coumarins with furan precursors. For example, reacting 4-methoxy-7-methylcoumarin with furfuraldehyde under acidic conditions yields the fused furochromone ring. To incorporate the methoxymethyl group, a pre-functionalized coumarin bearing a methoxymethyl substituent at C-7 could be used. Friedel-Crafts alkylation or electrophilic aromatic substitution might facilitate this modification prior to annulation.
Comparative Analysis of Synthetic Routes
The table below summarizes potential methods for synthesizing 4,9-dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g]benzopyran-5-one, extrapolated from analogous reactions:
Chemical Reactions Analysis
4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g] benzopyran-5-one exhibits several notable biological activities:
-
Antimicrobial Activity :
- Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing natural antimicrobial agents.
- Case Study : In vitro assays showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in infectious diseases.
-
Anti-inflammatory Effects :
- The compound has been observed to reduce inflammation by inhibiting pro-inflammatory cytokine production.
- Research Findings : Experimental models indicated reduced swelling and pain in animal studies, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.
-
Anticancer Potential :
- Preliminary studies suggest that this furocoumarin can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival.
- Detailed Research : Treatment with the compound led to decreased viability in breast and colon cancer cell lines, warranting further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of 4,9-DIMETHOXY-7-(METHOXYMETHYL)-5H-FURO[3,2-G]CHROMEN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its antioxidant activity may result from its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The table below highlights key structural differences among related furochromones:
Pharmacological and Physicochemical Properties
Research Findings
- For example, analogs with modified substituents at position 7 (e.g., thiophene or phenoxybutoxy groups) show antimicrobial and anti-inflammatory activity .
- Visnagin : Demonstrates efficacy in reducing inflammation in rheumatoid arthritis models .
- Khellol Glucoside : Exhibits improved water solubility and antioxidant activity compared to khellin .
Key Differentiators and Implications
- However, it may reduce polarity compared to khellol’s hydroxymethyl .
- Synthetic Utility : The target compound serves as a versatile intermediate for generating analogs with tailored substituents, enabling structure-activity relationship (SAR) studies .
- Unmet Potential: Despite structural similarities to khellin and visnagin, the target compound’s pharmacological profile remains underexplored, warranting further investigation into its anti-inflammatory, antimicrobial, or anticancer properties.
Biological Activity
4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g]benzopyran-5-one is a complex organic compound belonging to the furocoumarin class, characterized by its unique furobenzopyran structure. Its molecular formula is CHO, with a molecular weight of approximately 248.23 g/mol. The compound features two methoxy groups at the 4 and 9 positions and a methoxymethyl group at the 7 position, which contribute to its chemical reactivity and potential biological activity.
Antioxidant Properties
Research indicates that 4,9-dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g]benzopyran-5-one exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, particularly through DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assays. Compounds derived from this structure have shown moderate DPPH radical-scavenging activity comparable to ascorbic acid at concentrations around 100 μg/mL .
Anticancer Activity
The compound has been evaluated for its anticancer potential against various cancer cell lines. For instance, derivatives of this compound demonstrated significant antiproliferative effects against A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines. Specifically, certain derivatives exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL, indicating potent activity compared to doxorubicin, a standard chemotherapeutic agent .
Mechanistic Insights
The biological activities of 4,9-dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g]benzopyran-5-one can be attributed to its interaction with various biological targets. It is believed to modulate signaling pathways associated with apoptosis and cell cycle regulation in cancer cells, although detailed mechanisms remain an area for further research.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bergapten | CHO | Known for phototoxicity and potential anticancer properties. |
| Psoralen | CHO | Exhibits similar biological activities but lacks additional methoxy groups. |
| 7-Hydroxymethyl-4,9-dimethoxy-5H-furo[3,2-g]benzopyran-5-one | CHO | Contains a hydroxymethyl group instead of methoxymethyl; studied for its reactivity. |
The structural uniqueness of 4,9-dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g]benzopyran-5-one enhances its biological activity compared to related compounds like bergapten and psoralen due to the specific substitution pattern that improves reactivity and bioavailability.
Study on Antioxidant Activity
In a study evaluating various furocoumarins' antioxidant properties, 4,9-dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g]benzopyran-5-one was among the compounds tested for DPPH radical-scavenging activity. Results indicated that this compound effectively reduced DPPH levels in a concentration-dependent manner, showcasing its potential as a natural antioxidant agent in pharmaceutical applications .
Cancer Cell Line Studies
Another significant research effort involved testing the anticancer effects of this compound on multiple cell lines. The results showed that derivatives of 4,9-dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g]benzopyran-5-one inhibited cell proliferation significantly more than standard treatments like doxorubicin in A-549 and HCT-116 cell lines. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Q & A
Basic: What are the optimal synthetic routes for 4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one?
Answer:
The compound is synthesized via a multi-step pathway starting with khellinone condensation. Key steps include:
- Ethyl methylthioacetate condensation : Forms the 7-(methylthio)methyl intermediate .
- Sommelet-Hauser rearrangement : Converts the methylthio group to a methoxymethyl substituent using ammonium chloride and formaldehyde .
- Oxidative desulfurization : Achieved with hydrogen peroxide or peracetic acid to yield the final product .
Critical parameters : Reaction temperature (70–80°C for rearrangement), solvent (methanol/water mixture), and stoichiometric control of oxidizing agents.
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- HPLC : Use a Newcrom R1 reverse-phase column with mobile phase: 10 mM ammonium acetate (pH 4.5) and acetonitrile (75:25 v/v). Retention time: ~8.2 min .
- FTIR : Key peaks: 1720 cm⁻¹ (lactone C=O), 1600 cm⁻¹ (aromatic C=C), and 1100 cm⁻¹ (methoxy C-O) .
- NMR :
Advanced: How does sub-MIC exposure to this compound affect microbial pathogenicity?
Answer:
At sub-minimum inhibitory concentrations (sub-MIC, 5 µg/µL), the compound inhibits E. coli virulence factors without affecting growth:
- Experimental design :
- Broth microdilution (CLSI guidelines) to determine MIC (10 µg/µL) .
- Sub-MIC assays: Measure biofilm formation (crystal violet staining) and toxin secretion (ELISA) .
- Mechanism : Downregulates quorum-sensing genes (luxS, lsrB) and type III secretion systems .
Advanced: What is the mechanistic basis for its neuroprotective effects?
Answer:
- In vitro models : Kainic acid-induced neuronal death in murine hippocampal cells .
- Key findings :
- Methodology :
Advanced: How do structural modifications (e.g., methoxymethyl group) impact bioactivity?
Answer:
- Derivative synthesis :
- Replace methoxymethyl with tetrafluoroethyl (via nucleophilic substitution): Enhances lipophilicity (LogP increases from 1.78 to 2.3) but reduces solubility .
- SAR : Methoxymethyl at C-7 optimizes antimicrobial activity, while larger groups (e.g., trichloromethyl) decrease potency due to steric hindrance .
- Testing :
Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. vasodilatory effects)?
Answer:
- Hypothesis : Activity is context-dependent (concentration, cell type).
- Approach :
- Key controls : Use standardized cell lines (e.g., HUVEC for vasodilation) and pathogen strains (ATCC 25922 for E. coli) .
Basic: What are the toxicity profiles and safety protocols for handling this compound?
Answer:
Advanced: What ecotoxicological risks are associated with fluorinated derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
